![molecular formula C11H12O B077393 1-[(1R,2R)-2-苯基环丙基]乙酮 CAS No. 14063-86-6](/img/structure/B77393.png)

1-[(1R,2R)-2-苯基环丙基]乙酮

描述

Synthesis Analysis

The synthesis of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" and its derivatives involves innovative chemical strategies, including AlCl3-mediated tandem Friedel–Crafts reactions, which are effective for constructing complex molecular frameworks. For example, vinylidenecyclopropanes react with acyl chlorides in the presence of AlCl3 to produce corresponding ethanone derivatives under mild conditions, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Shi et al., 2008).

Molecular Structure Analysis

The molecular structure of cyclopropyl ethanones, including "1-[(1R,2R)-2-phenylcyclopropyl]ethanone," is characterized using advanced spectroscopic and computational methods. Quantum chemical calculations provide insights into the electronic transitions, spectroscopic characteristics, and molecular geometry, demonstrating the influence of the cyclopropyl group on the molecule's electronic properties and stability (Koca et al., 2015).

Chemical Reactions and Properties

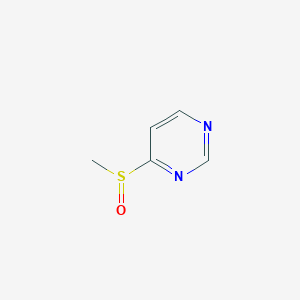

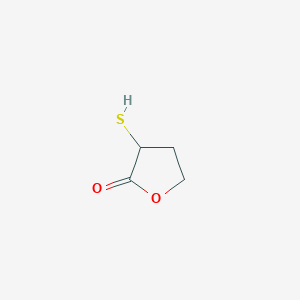

Cyclopropyl ethanones participate in various chemical reactions, reflecting their reactivity and functional versatility. For instance, Lewis acid-mediated reactions enable the formation of benzofuran derivatives, highlighting the potential for cyclopropyl compounds to undergo complex transformations (Shi et al., 2008). Additionally, the Rhodium-catalyzed phenylthiolation of heteroaromatic compounds using α-(phenylthio)isobutyrophenone exemplifies the capacity for targeted functionalization of cyclopropyl ethanones (Arisawa et al., 2011).

Physical Properties Analysis

The physical properties of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" derivatives are closely tied to their molecular structure, influencing solubility, melting points, and crystalline structure. Investigations into the crystal structure of related compounds offer insights into the intramolecular and intermolecular forces that dictate the material's physical state and stability under various conditions (Bikas et al., 2019).

科学研究应用

支链色胺的合成: 环丙基酮芳基腙的重排,包括 (1R,2R)-2-苯基环丙基乙酮的衍生物,导致色胺衍生物的形成。该方法已被证明在合成对映体纯色胺中是有效的 (Salikov 等人,2017).

手性中间体的制备: 该化合物已被用于开发制备手性中间体的工艺,例如在合成治疗急性冠状动脉综合征的替格瑞洛中 (Guo 等人,2017).

抗菌活性: 对相关化合物的合成和抗菌活性的研究,例如 1-(2-羟基-3,5-双((3-亚氨基-3H-1,2,4-二噻唑-5-基)氨基)苯基)乙酮,证明了这些化合物在药物应用中的潜力 (Wanjari,2020).

羧酸的光脱保护基: 该化合物已被用作羧酸的光脱保护基,引入了一种保护各种羧酸并在光解时有效释放它们的方法 (Atemnkeng 等人,2003).

农业杀菌剂的合成: 它已被用于合成农业杀菌剂的关键中间体,例如丙硫conazole (Ji 等人,2017).

路易斯酸介导的反应: 该化合物参与与各种试剂的路易斯酸介导的反应,有助于合成复杂的有机结构 (Shi 等人,2008).

生化研究: 它已被用于生化研究,如细胞色素 P450cam 的催化氧化,有助于理解酶促机制 (Miller 等人,1992).

光化学转化: 该化合物参与复杂骨架化合物的可切换光与酸诱导转化,展示了其在光化学研究中的效用 (Kobzev 等人,2022).

安全和危害

属性

IUPAC Name |

1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRVDCVJRDOBG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)